6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
Overview
Description
“6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride” is a chemical compound with the CAS Number: 1368585-15-2 . It has a molecular weight of 277.68 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClNO5S/c1-15-7-2-5-6(16-4-9(12)11-5)3-8(7)17(10,13)14/h2-3H,4H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzoxazines have been studied for their reactivity. For example, they have been investigated for their potential as human topoisomerase I inhibitors .Scientific Research Applications
Chemical and Enzymatic Studies
Research has explored the chemical properties and enzymatic reactions involving compounds related to 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride. For instance, studies on DIMBOA, a related compound, revealed its rapid conversion into MBOA, an auxin-inhibiting substance in maize, suggesting its role in phototropism (Kosemura et al., 1994).
Reaction Dynamics
Investigations into the reactivity of benzoxazinone derivatives, which are structurally similar to this compound, have been conducted. These studies focused on their reactions with diazoalkanes, shedding light on their structural properties and reaction orientations (Schubert-Zsilavecz, 1991; Schubert-Zsilavecz et al., 1992).
Agricultural Applications
The compound DIMBOA, related to this compound, has been identified as an active agent in the resistance of maize to the European corn borer. This indicates the potential of related compounds in developing agricultural strategies for pest control (Klun et al., 1967).
Soil Degradation and Allelopathy
The degradation dynamics of benzoxazinoids like DIMBOA and MBOA in soil have been studied, highlighting their significance as allelochemicals with potential use in natural herbicide models. This research can inform the development of eco-friendly agricultural practices (Macias et al., 2004).
Synthesis and Structural Analysis
Efforts have been made to synthesize and analyze the structure of compounds similar to this compound. These studies provide a deeper understanding of their chemical properties and potential applications (Hayun et al., 2012; Vakarov et al., 2018; Yu et al., 2013).
Biomedical Research
Although there is a focus on excluding information related to drug use, dosage, and side effects, it is important to note that related compounds have been studied for their potential in biomedical applications. For example, derivatives of benzoxazine have been evaluated for their binding affinity to serotonin receptors, indicating the broad scope of research in this area (Kuroita et al., 1996; Rudyanto et al., 2014; Rudyanto et al., 2015).
Mechanism of Action
Mode of Action
It is known that the compound acts in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides .
Biochemical Pathways
The compound is involved in the production of hydroxamic acids from hydroxamic acid glucosides . This biochemical pathway plays a crucial role in plant defense mechanisms against pests. The enzymatic activity of this pathway is highly correlated with plant growth .
Result of Action
It is known that the compound acts in defense of young plant parts against pests .
properties
IUPAC Name |
6-methoxy-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5S/c1-15-7-2-5-6(16-4-9(12)11-5)3-8(7)17(10,13)14/h2-3H,4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFGIVUWJJZFHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)CO2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1368585-15-2 | |
Record name | 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.